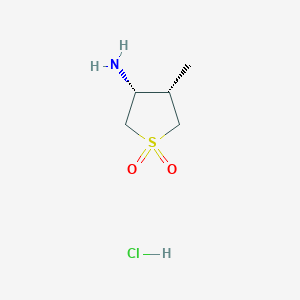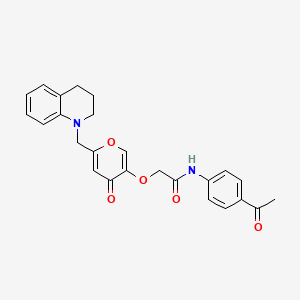
N-(4-acetylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Preparation and Antibacterial Activity : Research by Le, Trong Duc et al. (2018) focuses on the preparation of N-(4-substituted phenyl)acetamides and their derivatives, which showed good antibacterial activity against Bacillus subtilis and Aspergillus niger at certain concentrations (Le, Trong Duc, Pham, N., & Nguyen, Tien-Cong, 2018).
Synthesis Methods : A study by King, F. (2007) describes a high-yielding cyclisation of a related compound, N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, leading to the synthesis of (±)-crispine A (King, F., 2007).
Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including related compounds, were designed and synthesized by Al-Suwaidan, Ibrahim A. et al. (2016). These compounds demonstrated significant broad-spectrum antitumor activity in vitro (Al-Suwaidan, Ibrahim A. et al., 2016).
Coordination Complexes and Antioxidant Activity : Chkirate, K. et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, showing significant antioxidant activity (Chkirate, K. et al., 2019).
Therapeutic Effect in Japanese Encephalitis : Ghosh, Joydeep et al. (2008) synthesized a novel anilidoquinoline derivative, which showed significant antiviral and antiapoptotic effects, offering therapeutic efficacy in treating Japanese encephalitis (Ghosh, Joydeep et al., 2008).
Ultrasound-Assisted Synthesis and Biological Investigations : A study by Prasath, R. et al. (2015) on quinolinyl chalcones containing a pyrazole group demonstrated promising antimicrobial properties (Prasath, R. et al., 2015).
Structural Aspects and Fluorescence Emission : Karmakar, A. et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, observing fluorescence emission properties in certain conditions (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Palladium Catalysed Arylation for Synthesis : Reddy, Singarajanahalli Mundarinti Krishna et al. (2021) described a palladium-catalysed addition leading to the synthesis of biologically significant 4-arylquinolin-2-one or pyrazolone derivatives (Reddy, Singarajanahalli Mundarinti Krishna et al., 2021).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-17(28)18-8-10-20(11-9-18)26-25(30)16-32-24-15-31-21(13-23(24)29)14-27-12-4-6-19-5-2-3-7-22(19)27/h2-3,5,7-11,13,15H,4,6,12,14,16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAAFAFVQODPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)


![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)

![Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2998796.png)
![N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2998799.png)
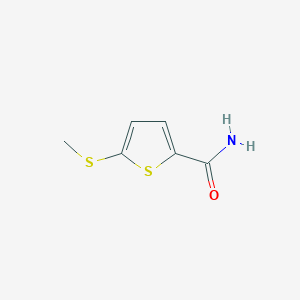
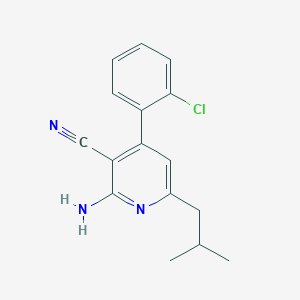
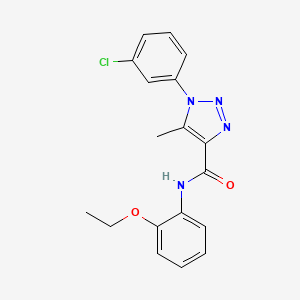
![N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2998805.png)
![1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2998806.png)
![N-allyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2998808.png)
